C22H28F3NO4S
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Overview
Description
. This compound is characterized by its complex structure, which includes a trifluoromethanesulfonate group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The conditions vary depending on the desired reaction, with temperature ranges from -78°C to 150°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: has numerous applications in scientific research, including:
Biology: Employed in studies of enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethanesulfonate derivatives and sulfonate esters, such as:
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Uniqueness
What sets 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate apart is its unique structure, which combines a complex cyclic framework with the highly reactive trifluoromethanesulfonate group. This combination provides distinct reactivity and specificity in its applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C22H28F3NO4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1-adamantylsulfinylamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C22H28F3NO4S/c1-3-30-19(27)21(28,22(23,24)25)17-4-5-18(13(2)6-17)26-31(29)20-10-14-7-15(11-20)9-16(8-14)12-20/h4-6,14-16,26,28H,3,7-12H2,1-2H3 |
InChI Key |
XDPHEJJSBATEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3)C)(C(F)(F)F)O |
Origin of Product |
United States |
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